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Introduction
The Human Immunodeficiency Virus (HIV) Gag protein is a critical structural component of the

virus and a major target for the host's cellular immune response. Within the p24 capsid region

of the Gag polyprotein lies the peptide spanning amino acids 197-205, a highly

immunodominant epitope in the context of the murine major histocompatibility complex (MHC)

class I molecule H-2Kd.[1][2][3][4] This nonamer peptide, with the amino acid sequence

AMQMLKETI, has been extensively studied as a model epitope for understanding HIV-specific

cytotoxic T-lymphocyte (CTL) responses and for the development of T-cell-based vaccines.[5]

[6] Its ability to elicit robust and protective CD8+ T-cell responses makes it a valuable tool in

preclinical vaccine research. This guide provides a comprehensive overview of the HIV Gag

(197-205) peptide, including its immunological properties, the experimental methods used to

characterize its responses, and the underlying cellular pathways.

Immunological Properties and T-Cell Responses
The HIV Gag (197-205) peptide is a potent activator of CD8+ T-cells in H-2Kd-expressing mice.

[1][2] This activation is a key component of the adaptive immune response against virally

infected cells.
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The cellular immune response to the Gag (197-205) epitope is characterized by the

proliferation of specific CD8+ T-cells and the production of effector molecules such as cytokines

and cytolytic proteins. The primary cytokine associated with this anti-viral response is

Interferon-gamma (IFN-γ). Studies have consistently shown that stimulation with the

AMQMLKETI peptide leads to a significant production of IFN-γ by CD8+ T-cells isolated from

immunized mice.[7][8]

Beyond IFN-γ, a comprehensive analysis of the cytokine and chemokine profiles of Gag (197-

205)-specific CD8+ T-cells has revealed a more complex picture. Using single-cell gene

expression analysis, researchers have identified the expression of various other molecules,

including chemokines like MIP-1α, MIP-1β, and RANTES, as well as cytotoxic molecules like

granzymes and perforin.[9] The expression levels of these molecules can be influenced by the

route of immunization.[6][9] For instance, intranasal immunization has been shown to generate

higher avidity CTL responses compared to intramuscular routes.[6]

The following tables summarize quantitative data on T-cell responses to the HIV Gag (197-205)

peptide from various studies.
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BALB/c mice

immunized

with FPV-

HIV/VV-HIV

KdGag197–

205-tetramer

staining

-
Splenic CD8+

T-cells

~1.5% of

CD8+ T-cells

were α4β7+

[9]

BALB/c mice

immunized

with Lmdd-

gag

In vivo CTL

assay

Gag197-205

peptide-

coated target

cells

Splenocytes

79% specific

lysis of target

cells

[10]

BALB/c mice

immunized

with anti-

DEC-p24

fusion mAb

ELISPOT

AMQMLKETI

peptide (2

µg/ml)

Splenic CD8+

T-cells

>1000 IFN-γ

spot-forming

cells / 106

cells

[11]

HIV-infected
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Cells
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CTL

frequency

[12]
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infected
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Dilution

Assay
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target cells
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Blood

Mononuclear

Cells

Up to 488
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CTL

precursors /

106 PBMC

[13]
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[9]

BALB/c
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immunized

with

i.n./i.m.

FPV-

HIV/VV-

HIV

Single-cell

RT-PCR
-

Gut

KdGag197

–205-

specific

CD8+ T-

cells

Perforin

Significantl

y higher

than

i.n./i.n.

immunizati

on

[9]
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Experimental Protocols
The characterization of T-cell responses to the HIV Gag (197-205) epitope relies on a variety of

immunological assays. Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
Secretion
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-

secreting cells at the single-cell level.[14][15]

Principle: Cells are cultured on a surface coated with a capture antibody specific for the

cytokine of interest (e.g., IFN-γ). Upon stimulation with the antigen (Gag 197-205 peptide),

activated cells secrete the cytokine, which is captured by the antibody in the immediate vicinity

of the cell. After washing away the cells, a second, biotinylated detection antibody specific for a

different epitope on the cytokine is added, followed by an enzyme-conjugated streptavidin. The

addition of a substrate results in the formation of a colored spot at the location of each

cytokine-secreting cell.

Detailed Protocol:

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody

overnight at 4°C.[8][16]

Cell Preparation: Isolate splenocytes from immunized mice or peripheral blood mononuclear

cells (PBMCs) from human subjects.

Cell Plating: Wash the coated plate with PBS and block with a suitable blocking buffer. Add

the single-cell suspension to the wells at a predetermined density (e.g., 2 x 105 cells/well).[7]

[14]
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Stimulation: Add the HIV Gag (197-205) peptide to the wells at a final concentration typically

ranging from 1 to 10 µg/mL.[7][8] Include negative (no peptide) and positive (e.g., mitogen)

controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5%

CO2.

Detection: Wash the wells to remove cells. Add a biotinylated anti-IFN-γ detection antibody

and incubate.

Enzyme and Substrate: After another wash, add streptavidin-alkaline phosphatase (or

horseradish peroxidase) and incubate. Finally, add the corresponding substrate to develop

the spots.

Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT

reader. The results are typically expressed as spot-forming cells (SFC) per million input cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of individual T-cells, identifying not only the

production of cytokines but also the cell surface phenotype.

Principle: Cells are stimulated with the Gag (197-205) peptide in the presence of a protein

transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within

the cell. The cells are then stained for surface markers (e.g., CD8, CD4), fixed, permeabilized,

and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then

analyzed by flow cytometry.

Detailed Protocol:

Cell Preparation and Stimulation: Prepare a single-cell suspension of splenocytes or

PBMCs. Stimulate the cells with the Gag (197-205) peptide (typically 1-20 µM) for several

hours (e.g., 6 hours) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-

CD49d) and a protein transport inhibitor.[7][17]

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell

surface markers (e.g., anti-CD8, anti-CD4) to identify the T-cell populations of interest.
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Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix the cells with

a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and antigenicity.

Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or

a mild detergent) to allow antibodies to access intracellular antigens.

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies

against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze

the data using appropriate software to quantify the percentage of CD8+ T-cells producing

specific cytokines in response to the Gag peptide.

In Vivo Cytotoxicity Assay
This assay directly measures the cytotoxic function of CTLs in a living animal.

Principle: Two populations of target cells (syngeneic splenocytes) are labeled with different

concentrations of a fluorescent dye (e.g., CFSE). One population is pulsed with the Gag (197-

205) peptide, while the other serves as a control (unpulsed or pulsed with an irrelevant

peptide). The two populations are mixed and injected intravenously into immunized and control

mice. After a period of time, splenocytes from the recipient mice are analyzed by flow cytometry

to determine the ratio of the two target cell populations. A reduction in the peptide-pulsed target

cell population in immunized mice compared to control mice indicates specific in vivo killing.

Detailed Protocol:

Target Cell Preparation: Isolate splenocytes from naive BALB/c mice. Divide the cells into

two populations.

Labeling and Peptide Pulsing: Label one population with a high concentration of CFSE

(CFSEhigh) and the other with a low concentration (CFSElow). Pulse the CFSEhigh

population with the Gag (197-205) peptide (e.g., 5 µg/ml).[10] The CFSElow population

serves as the internal control.

Injection: Mix the two populations at a 1:1 ratio and inject intravenously into immunized and

naive control mice.
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Analysis: After 16-18 hours, harvest the spleens from the recipient mice and prepare single-

cell suspensions. Analyze the cells by flow cytometry to determine the number of CFSEhigh

and CFSElow cells.

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:

[1 - (ratio in immunized mice / ratio in naive mice)] x 100, where the ratio is (number of

CFSEhigh cells / number of CFSElow cells).

Cellular and Signaling Pathways
The recognition of the HIV Gag (197-205) peptide by CD8+ T-cells is a multi-step process

involving antigen processing and presentation, followed by T-cell receptor signaling.

MHC Class I Antigen Presentation Pathway
Endogenously synthesized viral proteins, such as the HIV Gag polyprotein, are processed and

presented on MHC class I molecules to CD8+ T-cells.
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Caption: MHC Class I antigen presentation pathway for HIV Gag protein.

The HIV Gag polyprotein is synthesized in the cytoplasm of an infected cell. It is then targeted

for degradation by the proteasome, which cleaves the protein into smaller peptides, including
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the Gag (197-205) epitope.[18] These peptides are transported into the endoplasmic reticulum

(ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptides are

loaded onto newly synthesized MHC class I molecules, a process facilitated by the peptide-

loading complex. The stable peptide-MHC class I complex is then transported to the cell

surface for presentation to CD8+ T-cells.[19]

CD8+ T-Cell Recognition and Signaling
The interaction between the T-cell receptor (TCR) on a CD8+ T-cell and the Gag (197-205)-H-

2Kd complex on the surface of an infected cell initiates a signaling cascade that leads to T-cell

activation.
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Caption: General TCR signaling pathway upon peptide-MHC-I recognition.
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The TCR on the CD8+ T-cell specifically recognizes the three-dimensional structure of the Gag

(197-205) peptide bound to the H-2Kd molecule. The CD8 co-receptor also binds to a non-

polymorphic region of the MHC class I molecule, stabilizing the interaction. This binding event

brings the TCR and associated CD3 signaling molecules into close proximity with the co-

receptor-associated kinase Lck. Lck then phosphorylates immunoreceptor tyrosine-based

activation motifs (ITAMs) on the CD3 chains, which recruits and activates another kinase, ZAP-

70. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT, initiating a

complex signaling cascade that ultimately leads to the activation of transcription factors (such

as NFAT, AP-1, and NF-κB). These transcription factors drive the expression of genes involved

in T-cell proliferation, differentiation, and the execution of effector functions, including the

production of IFN-γ and cytotoxic molecules.

Conclusion
The HIV Gag peptide (197-205) serves as a critical tool for dissecting the intricacies of the

cellular immune response to HIV in preclinical models. Its well-defined immunodominance and

H-2Kd restriction have facilitated a detailed understanding of CD8+ T-cell activation, effector

functions, and the underlying molecular and cellular pathways. The experimental protocols and

data presented in this guide provide a foundation for researchers and drug development

professionals working to design and evaluate novel T-cell-based vaccines and

immunotherapies against HIV. Further research focusing on translating these findings to human

immune responses and diverse HIV clades will be crucial for the development of a globally

effective HIV vaccine.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12429308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12429308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

